molecular formula C6H6ClF3N2 B1378193 3-Amino-5-trifluoromethyl-pyridine hydrochloride CAS No. 1414958-36-3

3-Amino-5-trifluoromethyl-pyridine hydrochloride

Cat. No.: B1378193
CAS No.: 1414958-36-3
M. Wt: 198.57 g/mol
InChI Key: SOCFQHFCVAGSMZ-UHFFFAOYSA-N
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Description

3-Amino-5-trifluoromethyl-pyridine hydrochloride is a chemical compound characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fifth position on a pyridine ring, with hydrochloride as the counterion

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-trifluoromethyl-pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while cyclo-condensation reactions can produce cyclic compounds with unique properties .

Scientific Research Applications

3-Amino-5-trifluoromethyl-pyridine hydrochloride has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-trifluoromethyl-pyridine: Lacks the hydrochloride counterion but shares similar chemical properties.

    3-Amino-5-chloromethyl-pyridine: Contains a chloromethyl group instead of a trifluoromethyl group, resulting in different chemical reactivity.

    3-Amino-5-methyl-pyridine: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic properties.

Uniqueness

3-Amino-5-trifluoromethyl-pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to various molecular targets . This makes it particularly valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

5-(trifluoromethyl)pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-5(10)3-11-2-4;/h1-3H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFQHFCVAGSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-36-3
Record name 3-Pyridinamine, 5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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